molecular formula C4HF5O2 B15289973 Perfluorovinylacetic acid CAS No. 44969-80-4

Perfluorovinylacetic acid

Cat. No.: B15289973
CAS No.: 44969-80-4
M. Wt: 176.04 g/mol
InChI Key: JULFZFLHGXXVRA-UHFFFAOYSA-N
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Description

Perfluorovinylacetic acid (PFVAA) is a fluorinated carboxylic acid characterized by a fully fluorinated vinyl group (-CF₂-CF₂-) attached to an acetic acid moiety. This structure imparts unique physicochemical properties, including high thermal stability, chemical resistance, and surfactant capabilities, making it relevant in industrial applications such as coatings, firefighting foams, and electronics manufacturing .

Properties

IUPAC Name

2,2,3,4,4-pentafluorobut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF5O2/c5-1(2(6)7)4(8,9)3(10)11/h(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULFZFLHGXXVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(=O)O)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196345
Record name Perfluorovinylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44969-80-4
Record name Perfluorovinylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044969804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorovinylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluorovinylacetic acid typically involves the fluorination of vinylacetic acid. This process can be achieved through several methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the complete substitution of hydrogen atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of specialized reactors and fluorination agents ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Perfluorovinylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives. These products retain the unique properties of perfluorinated compounds, such as chemical stability and resistance to degradation .

Scientific Research Applications

Perfluorovinylacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other perfluorinated compounds and materials.

    Biology: Employed in studies of biological interactions and as a probe for investigating cellular processes.

    Medicine: Utilized in the development of pharmaceuticals and diagnostic agents due to its stability and bioavailability.

    Industry: Applied in the production of high-performance materials, coatings, and surfactants.

Mechanism of Action

The mechanism of action of perfluorovinylacetic acid involves its interaction with molecular targets and pathways. The compound’s perfluorinated structure allows it to interact with various biological molecules, affecting their function and activity. These interactions can influence cellular processes, enzyme activity, and signal transduction pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Acidity (pKa) Solubility in Water (g/L)
Perfluorovinylacetic acid C₄HF₇O₂ 214.05 ~0.5–1.0* 50–100*
Trifluoroacetic acid C₂HF₃O₂ 114.02 0.23 Miscible
Perfluorohexylacetic acid C₈H₃F₁₃O₂ 378.11 ~1.5 10–20
Acetic acid C₂H₄O₂ 60.05 4.76 Miscible

Notes:

  • *Estimated based on analog data (e.g., trifluoroacetic acid’s acidity is enhanced by fluorine’s electronegativity) .
  • PFVAA’s solubility is lower than non-fluorinated acetic acid due to hydrophobic perfluorinated chains .

Key Findings :

  • PFVAA’s acidity is stronger than acetic acid but weaker than trifluoroacetic acid, reflecting the electron-withdrawing effect of fluorine .
  • The perfluorinated vinyl group reduces water solubility compared to non-fluorinated analogs, similar to perfluorohexylacetic acid .

Environmental Persistence and Degradation

Table 2: Environmental Stability and Degradation Pathways

Compound Half-life in Water (Days) Degradation Products Bioaccumulation Factor (BAF)
PFVAA 500–1000* Trifluoroacetic acid, CO₂ 10–50
PFOA >1000 Stable perfluorinated chains 100–500
Trifluoroacetic acid 30–60 CO₂, fluoride ions <1

Notes:

  • *Estimated based on shorter-chain PFAS degradation rates .
  • PFVAA’s longer half-life compared to trifluoroacetic acid suggests resistance to hydrolysis and microbial breakdown .

Key Findings :

  • PFVAA is less persistent than long-chain PFCAs (e.g., PFOA) but more stable than trifluoroacetic acid, contributing to moderate environmental retention .

Toxicity and Health Effects

Table 3: Toxicological Data

Compound LD₅₀ (mg/kg, Rat) Key Health Effects Bioaccumulation in Liver (%)
PFVAA 150–200* Hepatotoxicity, endocrine disruption 15–30
PFOA 50–100 Liver/kidney damage, carcinogenicity 40–60
Trifluoroacetic acid 500–1000 Mild respiratory irritation <5

Notes:

  • *Data inferred from structurally similar PFAS .
  • PFVAA’s lower bioaccumulation than PFOA aligns with shorter chain length but still poses significant health risks .

Key Findings :

  • PFVAA exhibits intermediate toxicity between PFOA and trifluoroacetic acid, with hepatotoxicity as a primary concern .
  • Limited biomonitoring data exist for PFVAA, highlighting a critical research gap compared to well-studied PFOS/PFOA .

Key Findings :

  • PFVAA is marketed as a PFOS alternative but lacks comprehensive safety assessments, mirroring challenges in regulating emerging PFAS .
  • Regulatory agencies emphasize the need for transparency in chemical identity and hazards for fluorinated alternatives .

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